N-(2-氨基苯基)-2-氯烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

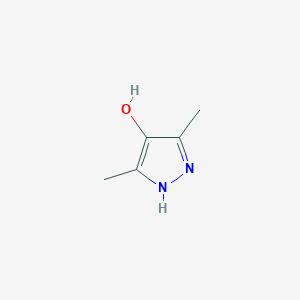

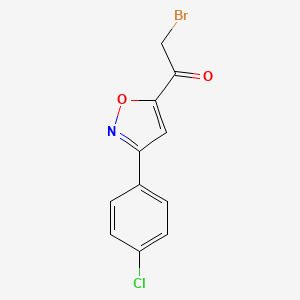

The compound N-(2-Aminophenyl)-2-chloronicotinamide is a derivative of nicotinamide, which is a form of vitamin B3, and features a chlorine atom and an amino group attached to the aromatic ring. Although the provided papers do not directly discuss N-(2-Aminophenyl)-2-chloronicotinamide, they do provide insights into the behavior of similar compounds, which can be extrapolated to hypothesize about the properties and reactivity of N-(2-Aminophenyl)-2-chloronicotinamide.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the reaction of substituted phenols with other chemical reagents to introduce the desired functional groups. For example, substituted N-(2-hydroxyphenyl)acetamides can be synthesized from various 2-amino-nitrophenols and chlorophenols . By analogy, N-(2-Aminophenyl)-2-chloronicotinamide could be synthesized through a similar pathway, starting from 2-aminophenol and introducing the chloronicotinamide moiety through appropriate chemical reactions.

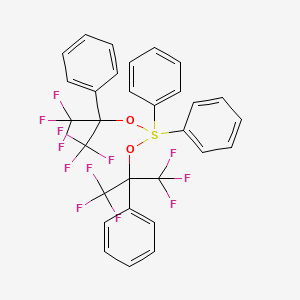

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The papers indicate that the molecular structure of similar compounds, such as substituted N-(2-hydroxyphenyl)acetamides, has been determined using this method . These structures often feature hydrogen bonding, which is critical in stabilizing the molecular conformation. For N-(2-Aminophenyl)-2-chloronicotinamide, one could expect the presence of hydrogen bonds involving the amino group, which would influence the compound's stability and reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds like N-(2-Aminophenyl)-2-chloronicotinamide can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the stability of different tautomeric forms, as seen in the case of N-phenyl-2-aminotropones . Prototropic tautomerism, which involves the transfer of a proton within the molecule, can lead to different structural isomers that may have distinct physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of an amino group can lead to the formation of intermolecular and intramolecular hydrogen bonds, which can affect solubility, melting point, and other physical properties . The chloro substituent could potentially make the compound more reactive in certain chemical reactions, such as nucleophilic substitution, due to its electron-withdrawing effect.

科学研究应用

1. Synthesis of Secondary Amides

- Summary of Application : N-(2-Aminophenyl)-2-chloronicotinamide is used in the synthesis of secondary amides .

- Methods of Application : The compound is combined with phenyl isocyanate in a one-pot two-step reaction . This process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation .

- Results or Outcomes : The method developed is efficient and practical, and it features atom-economy . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

2. Synthesis of Phenoxy Acetamide Derivatives

- Summary of Application : N-(2-Aminophenyl)-2-chloronicotinamide could potentially be used in the synthesis of phenoxy acetamide derivatives .

- Methods of Application : The specific methods of application are not detailed in the source, but it would likely involve various chemical techniques and computational chemistry applications .

- Results or Outcomes : The synthesis of phenoxy acetamide derivatives could lead to the development of new pharmaceutical compounds .

3. Synthesis of Bcr-Abl and Histone Deacetylase Dual Inhibitors

- Summary of Application : N-(2-Aminophenyl)-2-chloronicotinamide is used in the synthesis of Bcr-Abl and histone deacetylase dual inhibitors .

- Results or Outcomes : The synthesis of these dual inhibitors could have potential applications in the treatment of certain diseases .

4. Synthesis of Histone Deacetylase Inhibitors

安全和危害

属性

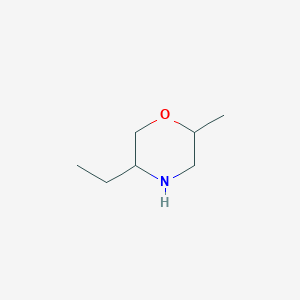

IUPAC Name |

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSCTFTVNQPHTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384169 |

Source

|

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminophenyl)-2-chloronicotinamide | |

CAS RN |

57841-69-7 |

Source

|

| Record name | N-(2-Aminophenyl)-2-chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)